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Compound of Interest

Compound Name: Aminooxy-PEG3-bromide

Cat. No.: B605434 Get Quote

For researchers, scientists, and drug development professionals, Aminooxy-PEG3-bromide
has emerged as a critical tool in the precise and stable linkage of molecules. This

heterobifunctional linker, featuring an aminooxy group at one end and a bromide at the other,

connected by a flexible triethylene glycol (PEG3) spacer, offers a robust solution for a variety of

bioconjugation applications, from the development of antibody-drug conjugates (ADCs) to the

functionalization of surfaces for diagnostics and drug delivery.

This in-depth guide explores the core applications of Aminooxy-PEG3-bromide, providing

detailed experimental protocols, quantitative data on its performance, and visual

representations of its chemical functionalities and workflows.

Core Principles and Applications
Aminooxy-PEG3-bromide's utility is rooted in the specific and stable bond formed between its

terminal aminooxy group and a carbonyl group (an aldehyde or ketone). This reaction, known

as oxime ligation, forms a highly stable oxime bond, a key advantage over other conjugation

chemistries like those involving maleimides, which can be less stable in biological

environments.[1] The bromide end of the linker serves as a versatile reactive group for

nucleophilic substitution, allowing for the attachment of a wide array of molecules.

The hydrophilic PEG3 spacer enhances the solubility of the entire conjugate in aqueous

solutions, a crucial factor when working with biomolecules. This property can also reduce

aggregation and minimize steric hindrance.
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The primary applications of Aminooxy-PEG3-bromide include:

Antibody-Drug Conjugates (ADCs): The precise linkage of potent cytotoxic drugs to

monoclonal antibodies for targeted cancer therapy. The stability of the oxime bond is

paramount to prevent premature drug release in circulation.[1][2]

PROTACs (Proteolysis Targeting Chimeras): Serving as a linker in the synthesis of

PROTACs, which are designed to selectively degrade target proteins within cells.[3]

Drug Delivery Systems: Functionalizing nanoparticles and polymers for the targeted delivery

of therapeutic agents.

Biosensors and Diagnostics: Immobilizing biomolecules onto surfaces for the development of

sensitive and specific detection platforms.

Chemical and Physical Properties
A clear understanding of the physicochemical properties of Aminooxy-PEG3-bromide is

essential for its effective use. The following table summarizes its key characteristics, often

supplied as a hydrochloride salt to improve stability and handling.

Property Value Source

Chemical Formula C8H18BrNO4·HCl BroadPharm

Molecular Weight 272.14 g/mol (free base) BroadPharm

CAS Number 1895922-73-2 BroadPharm

Appearance White to off-white solid Generic

Purity Typically ≥95% BroadPharm

Solubility Water, DMSO, DMF BroadPharm

Storage Conditions -20°C for long-term storage BroadPharm

Optimizing Oxime Ligation: Reaction Kinetics and
Stability
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The efficiency and stability of the oxime bond formation are influenced by several factors, most

notably pH and the presence of a catalyst.

Reaction Kinetics
The formation of an oxime bond is significantly accelerated under slightly acidic conditions.[4]

For many bioconjugation applications where physiological pH is required, the reaction can be

slow. To overcome this, nucleophilic catalysts are often employed.

Condition Effect on Reaction Rate Key Considerations

Acidic pH (4.0-5.5)
Optimal for uncatalyzed

reactions.

May not be suitable for all

biomolecules due to potential

denaturation.

Neutral pH (6.5-7.5)
Slow reaction rate without a

catalyst.

Essential for many biological

applications.

Aniline Catalyst
Significantly accelerates the

reaction at neutral pH.

A commonly used catalyst to

improve efficiency under

physiological conditions.

Substituted Anilines

Can offer even greater rate

enhancements compared to

aniline.

Provide options for further

optimization of reaction

kinetics.

Aniline and its derivatives act as catalysts by forming a more reactive Schiff base intermediate

with the carbonyl compound, which is then more susceptible to attack by the aminooxy group.

[4]

Bond Stability
The resulting oxime bond is notably more stable than corresponding imine or hydrazone

linkages, particularly at physiological pH.[4][5] This enhanced stability is a key advantage for in

vivo applications, as it minimizes the premature cleavage of the conjugate. Studies have shown

that the hydrolysis of oxime bonds is significantly slower than that of hydrazones under similar

conditions.[6][7]
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Experimental Protocols
The following are detailed methodologies for key applications of Aminooxy-PEG3-bromide.

Protocol 1: General Procedure for Antibody-Drug
Conjugate (ADC) Synthesis
This protocol outlines the site-specific conjugation of a drug to an antibody via its carbohydrate

moieties.

1. Generation of Aldehyde Groups on the Antibody:

Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a

concentration of 5-10 mg/mL.

To the antibody solution, add a solution of sodium periodate (NaIO4) to a final concentration

of 1-10 mM. The reaction is typically carried out in an acetate buffer at pH 5.5.

Incubate the reaction on ice for 30 minutes, protected from light.

Quench the reaction by adding an excess of ethylene glycol or glycerol.

Remove the excess reagents and byproducts by buffer exchange into a conjugation buffer

(e.g., PBS, pH 6.5-7.5) using a desalting column or dialysis.

2. Conjugation with Aminooxy-PEG3-Drug:

Dissolve the Aminooxy-PEG3-Drug conjugate in a compatible solvent (e.g., DMSO).

Add a 5- to 20-fold molar excess of the Aminooxy-PEG3-Drug solution to the aldehyde-

functionalized antibody.

If performing the reaction at neutral pH, add a catalyst such as aniline to a final concentration

of 10-100 mM.

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C with gentle shaking.
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Monitor the progress of the conjugation using an appropriate analytical technique (e.g., HIC-

HPLC, SEC-HPLC).

3. Purification of the ADC:

Purify the resulting ADC from unreacted drug-linker and other reagents using size-exclusion

chromatography (SEC) or affinity chromatography (e.g., Protein A).

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and

aggregation levels.

Protocol 2: Labeling of Glycoproteins
This protocol details the labeling of glycoproteins with a reporter molecule using Aminooxy-
PEG3-bromide as a linker.

1. Oxidation of Glycoprotein:

Dissolve the glycoprotein in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).

Add sodium periodate to a final concentration of 1-10 mM.

Incubate on ice for 30 minutes in the dark.

Stop the reaction by adding a quenching solution (e.g., 10 mM glycerol).

Purify the oxidized glycoprotein using a desalting column equilibrated with a neutral buffer

(e.g., PBS, pH 7.0).

2. Conjugation Reaction:

Prepare a solution of the Aminooxy-PEG3-reporter molecule.

Add the reporter molecule solution to the oxidized glycoprotein at a desired molar ratio.

Add aniline catalyst to a final concentration of 10-50 mM.

Incubate the reaction for 2-4 hours at room temperature.
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3. Purification of the Labeled Glycoprotein:

Remove the excess labeling reagent by size-exclusion chromatography or dialysis.

Visualizing the Chemistry and Workflows
The following diagrams, generated using Graphviz, illustrate the key chemical reactions and

experimental processes involving Aminooxy-PEG3-bromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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